molecular formula C7H4K2O5S B2601970 4-Sulphobenzoic acid potassium CAS No. 22959-32-6

4-Sulphobenzoic acid potassium

Cat. No.: B2601970
CAS No.: 22959-32-6
M. Wt: 278.36
InChI Key: ANSRPLLZKWADRS-UHFFFAOYSA-L
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Description

4-Sulphobenzoic acid potassium, also known as potassium 4-sulfobenzoate, is a chemical compound with the molecular formula C7H5KO5S. It is a potassium salt of 4-sulphobenzoic acid and is characterized by the presence of both sulfonic acid and carboxylic acid functional groups. This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Sulphobenzoic acid potassium can be synthesized through the sulfonation of benzoic acid. The process involves the reaction of benzoic acid with sulfuric acid, followed by neutralization with potassium hydroxide. The reaction conditions typically include:

    Sulfonation: Benzoic acid is treated with concentrated sulfuric acid at elevated temperatures to introduce the sulfonic acid group.

    Neutralization: The resulting 4-sulphobenzoic acid is then neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Sulfonation: Using continuous reactors to ensure consistent sulfonation of benzoic acid.

    Crystallization: The neutralized product is crystallized from the reaction mixture to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Sulphobenzoic acid potassium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfinic acid group.

    Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like chlorosulfonic acid and sulfur trioxide.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinic acid derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-Sulphobenzoic acid potassium has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-sulphobenzoic acid potassium involves its ability to form strong coordination interactions with metal ions and other molecules. The sulfonic acid and carboxylic acid groups can coordinate with metal ions, leading to the formation of stable complexes. In perovskite solar cells, the compound suppresses ion migration and passivates defects by anchoring at grain boundaries through coordination interactions with lead ions and halide vacancies .

Comparison with Similar Compounds

  • 4-Sulfamoylbenzoic acid
  • Sodium 3-sulfobenzoate
  • 4-Formylbenzenesulfonyl chloride
  • 4-Carboxybenzenesulfonazide

Comparison: 4-Sulphobenzoic acid potassium is unique due to its dual functional groups (sulfonic acid and carboxylic acid), which allow it to participate in a wide range of chemical reactions and form stable complexes with various metal ions. This makes it particularly useful in applications such as ion migration suppression in perovskite solar cells, where other similar compounds may not be as effective .

Properties

IUPAC Name

dipotassium;4-sulfonatobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5S.2K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSRPLLZKWADRS-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4K2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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